2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol
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Overview
Description
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol is an organic compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy ring, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol typically involves the reaction of 4-(methylsulfonyl)phenol with 2-methyl-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce costs. The purification of the compound is typically achieved through techniques such as distillation or recrystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfonyl group can enhance its binding affinity to these targets, leading to the modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-(methylthio)phenoxy)propan-2-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-Methyl-1-(4-(methylsulfonyl)phenoxy)ethanol: Similar structure but with an ethanol backbone instead of propanol.
4-(Methylsulfonyl)phenol: The phenol precursor used in the synthesis of the target compound.
Uniqueness
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol is unique due to the presence of both the methylsulfonyl group and the propanol backbone, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C11H16O4S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-methyl-1-(4-methylsulfonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C11H16O4S/c1-11(2,12)8-15-9-4-6-10(7-5-9)16(3,13)14/h4-7,12H,8H2,1-3H3 |
InChI Key |
VLGXFONMHSHLES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
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